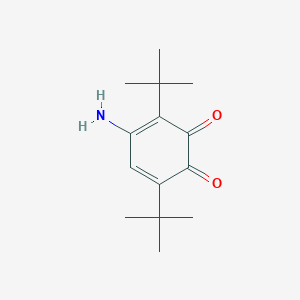![molecular formula C24H29N3OS B4573345 2-{1-(2-phenylethyl)-4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4573345.png)
2-{1-(2-phenylethyl)-4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol
Descripción general
Descripción
2-{1-(2-phenylethyl)-4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol is a useful research compound. Its molecular formula is C24H29N3OS and its molecular weight is 407.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.20313373 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifungal and Antimicrobial Applications
- A novel potential antifungal compound of the 1,2,4-triazole class has been synthesized, showcasing poor solubility in buffer solutions and hexane but better solubility in alcohols. This study provides insights into solubility thermodynamics and partitioning processes in biologically relevant solvents, highlighting the compound's potential for lipophilic delivery pathways in biological media (Volkova, Levshin, & Perlovich, 2020).
- Piperazine derivatives have been synthesized and characterized, with some showing excellent antibacterial and antifungal activities. This work emphasizes the significance of structural modifications to enhance antimicrobial properties (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Synthesis and Characterization
- An efficient synthesis of a potent PPARpan agonist involving a seven-step process has been described, including a highly regioselective carbon-sulfur bond formation. This study demonstrates the compound's potential in modulating peroxisome proliferator-activated receptors, which are key targets in metabolic disease management (Guo et al., 2006).
- The synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol and its structure confirmation showcases the compound's relevance in chemical research, providing a foundation for further pharmacological studies (Wang Jin-peng, 2013).
Antimicrobial and Antitumor Activity
- New derivatives of N-(R-phenyl)-3-(4-methyl1-piperazinyl)-1,3-thiazole-2(3H)imine have been synthesized, displaying potent antimicrobial activity against sulfate-reducing bacteria. This research highlights the therapeutic potential of thiazole derivatives in combating microbial infections (Yeromina et al., 2019).
- Piperazine-based tertiary amino alcohols and their dihydrochlorides have been synthesized and evaluated for their antitumor activity, particularly focusing on their effect on tumor DNA methylation processes. This study underlines the compounds' potential in cancer therapy (Hakobyan et al., 2020).
Propiedades
IUPAC Name |
2-[1-(2-phenylethyl)-4-[(2-phenyl-1,3-thiazol-5-yl)methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3OS/c28-16-12-22-18-26(14-15-27(22)13-11-20-7-3-1-4-8-20)19-23-17-25-24(29-23)21-9-5-2-6-10-21/h1-10,17,22,28H,11-16,18-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHMMYOHQJABAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CN=C(S2)C3=CC=CC=C3)CCO)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Methylphenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B4573269.png)
![3,5-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B4573278.png)
![N-(3-methylphenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide](/img/structure/B4573284.png)
![1-[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4573290.png)
![2-({5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B4573298.png)
![2-cyano-3-[4-(cyclopentyloxy)-3-ethoxyphenyl]-N-(4-ethylphenyl)acrylamide](/img/structure/B4573309.png)

![5-(1,3-benzodioxol-5-ylmethylsulfanyl)-12,12-dimethyl-4-(3-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B4573320.png)
![ETHYL 2-({1-ISOBUTYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETATE](/img/structure/B4573324.png)
![1-[3-(2-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBONYL]-4-(FURAN-2-CARBONYL)PIPERAZINE](/img/structure/B4573334.png)
![4-{2-[(3-methyl-2-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid](/img/structure/B4573336.png)

![2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B4573357.png)
